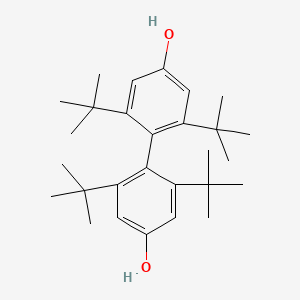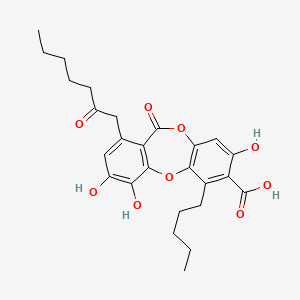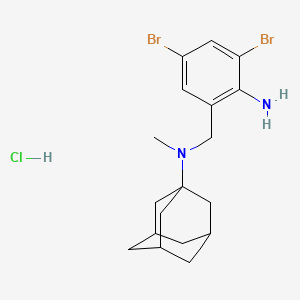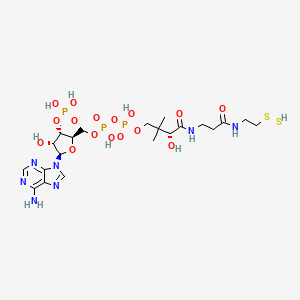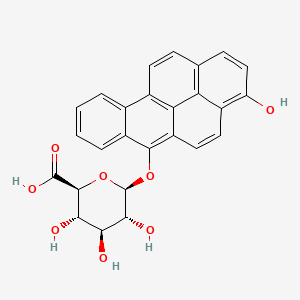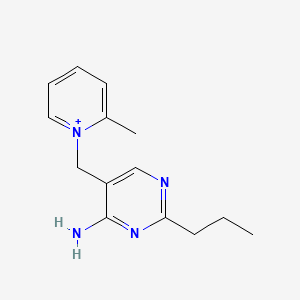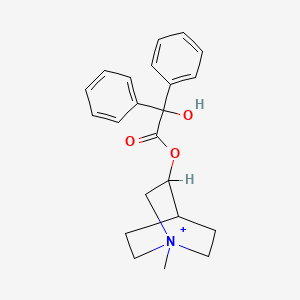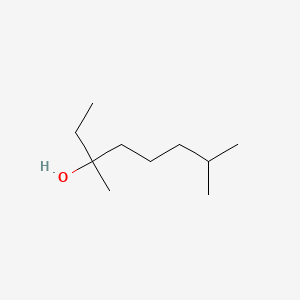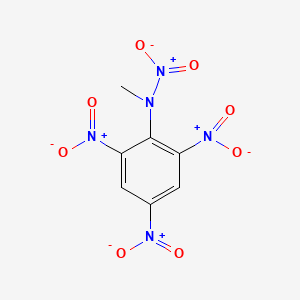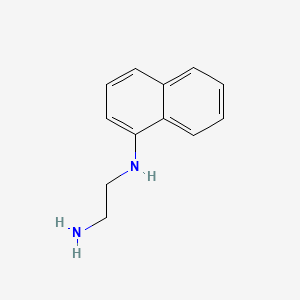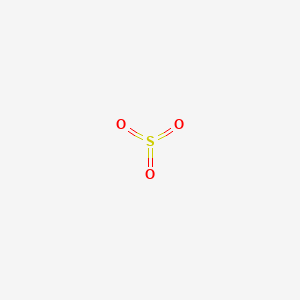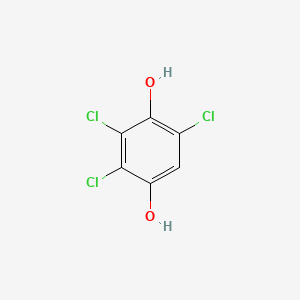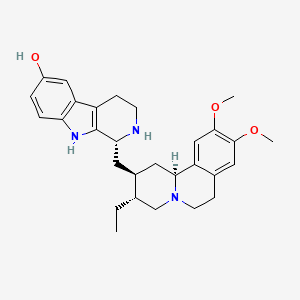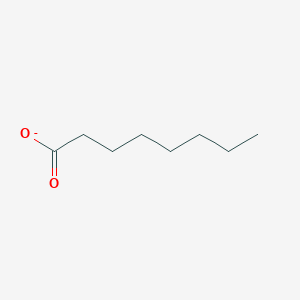![molecular formula C17H15N5O B1194240 7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of methoxybenzenes.
Scientific Research Applications
Analgesic Activity
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives exhibit notable analgesic activities. In a study, these derivatives were synthesized and tested using the acetic acid-induced writhing test, showing analgesic activity comparable to that of metamizole sodium, a reference drug. These findings suggest their potential for further investigation in pain management (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).
Biological Applications in Platinum(II) Complexes
A series of platinum(II) complexes incorporating 7-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine have been synthesized and characterized. These compounds have been evaluated for various biological studies, including in vitro antibacterial and cytotoxicity assays, indicating their potential for biomedical applications (Lunagariya, Thakor, Patel, & Patel, 2018).
Synthesis for Tetrazoloquinazolines
Compounds related to 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been synthesized for creating tetrazoloquinazolines. These derivatives are significant in the context of their potential application in various fields, including medicinal chemistry (Sidorenko & Orlov, 2008).
Anticancer Activity
Studies on certain derivatives of 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have shown moderate anticancer activities. These compounds were synthesized and characterized, and their structure and anticancer properties were investigated (Lu Jiu-fu et al., 2015).
Corrosion Inhibition
Derivatives of 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been explored for their use in inhibiting corrosion in industrial systems. These compounds' efficiency in preventing corrosion in various ferrous alloys highlights their potential in material science and engineering applications (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Fluorescent Probe Development
Compounds based on pyrazolo[1,5-a]pyrimidines, similar to 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine, have been developed for use as functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them suitable for applications as fluorescent probes in biological or environmental detection (Castillo, Tigreros, & Portilla, 2018).
DNA Interaction and Cytotoxicity Studies
The interaction of copper(II) complexes derived from 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine with DNA and their cytotoxicity against various cancer cell lines have been investigated. These studies are crucial in understanding the therapeutic potential of such compounds (Haleel et al., 2019).
properties
Product Name |
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
|---|---|
Molecular Formula |
C17H15N5O |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15N5O/c1-23-14-9-7-13(8-10-14)16-11-15(12-5-3-2-4-6-12)18-17-19-20-21-22(16)17/h2-11,16H,1H3,(H,18,19,21) |
InChI Key |
WYRNEYAZTKWHPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



